[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol
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Overview
Description
“[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol”, commonly referred to as NBD-MD, is a heterocyclic compound with the molecular formula C9H7N3O5 . It has a molecular weight of 237.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N3O5/c13-9(14)8-10-7(11-17-8)5-1-3-6(4-2-5)12(15)16/h1-4,9,13-14H . This indicates that the compound contains a 1,2,4-oxadiazole ring attached to a 4-nitrophenyl group and a methanediol group .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 124-126°C . The compound is stored at a temperature of 4°C .Scientific Research Applications
Oxadiazole Derivatives and Their Applications
Oxadiazole derivatives, including the 1,2,4-oxadiazole ring found in [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol, have been extensively studied for their diverse pharmacological activities. These compounds exhibit significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The presence of the oxadiazole ring contributes to their pharmacological activity by facilitating hydrogen bond interactions with biomacromolecules, which is critical for their biological effectiveness (Wang et al., 2022).
Synthetic Applications and Metal-Ion Sensing
The synthetic versatility of oxadiazole derivatives allows for the development of a wide range of fluorescent frameworks and chemosensors. These compounds are particularly useful in the detection of metal ions, owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms). This makes them a prominent choice for developing new metal-ion sensors, which have significant applications in analytical chemistry and environmental monitoring (Sharma et al., 2022).
Biological Significance
The biological activity of heterocyclic systems based on oxadiazoles is well-documented, with 1,3,4-oxadiazole derivatives displaying a vast array of bioactivities. These include antimicrobial, anti-inflammatory, analgetic, antitumor, antitubercular, and antiviral activities. The combination of oxadiazole cores with various heterocycles often leads to a synergistic effect, enhancing their pharmacological potential. This underscores the importance of oxadiazole derivatives as crucial components for the development of new medicinal agents (Lelyukh, 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to target aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism.
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties .
Biochemical Pathways
Compounds with similar structures have been found to have anti-bacterial, anti-viral, and anti-leishmanial activities , suggesting they may affect multiple biochemical pathways.
Result of Action
Given its potential anti-infective activities , it may result in the inhibition of microbial growth or viral replication.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol . .
Properties
IUPAC Name |
[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c13-9(14)8-10-7(11-17-8)5-1-3-6(4-2-5)12(15)16/h1-4,9,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJFHJFQSWQNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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